5-(3-cyclopropyl-1H-pyrazol-5-yl)-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Synthesis Analysis
The synthesis of derivatives related to the chemical structure of interest typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For example, Raju et al. (2010) describe the synthesis of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides to explore their antibacterial and antifungal activities, showcasing the synthetic approach towards compounds with similar structural features (Raju et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(3-cyclopropyl-1H-pyrazol-5-yl)-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied using various spectroscopic techniques. Abonía et al. (2007) investigated the hydrogen-bonded chains in a similar compound, providing insights into the molecular interactions and structural conformation (Abonía et al., 2007).
Chemical Reactions and Properties
The reactivity of such compounds can involve various chemical transformations, including cyclization, substitution, and condensation reactions. The study by Bekircan et al. (2008) on the synthesis and anticancer evaluation of some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives highlights the chemical versatility and potential biological activity of these compounds (Bekircan et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For instance, Kumarasinghe et al. (2009) provided detailed information on the crystalline structure of a closely related compound, which is vital for drug formulation and design (Kumarasinghe et al., 2009).
Chemical Properties Analysis
Chemical properties such as reactivity towards other compounds, stability, and degradation pathways are essential for developing potential pharmaceuticals. The work by Yadagiri et al. (2018) on the rhodium-catalyzed synthesis of benzopyrans through transannulation of N-sulfonyl-1,2,3-triazoles demonstrates the chemical reactivity and potential for creating complex heterocyclic compounds (Yadagiri et al., 2018).
properties
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-3-yl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-23-12-6-2-10(3-7-12)9-21-15(19-20-16(21)22)14-8-13(17-18-14)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,17,18)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKQUTZGSCDIRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3=NNC(=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1H-pyrazol-5-yl)-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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